N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c1-25-18(11-26-15-6-4-5-7-17(15)32-21(26)28)23-24-20(25)31-12-19(27)22-14-10-13(29-2)8-9-16(14)30-3/h4-10H,11-12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTSLDUBDDMAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity based on available literature and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C21H21N5O4S2
- Molecular Weight : 471.55 g/mol
- IUPAC Name : N-(2,5-dimethoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its anti-inflammatory, analgesic, and antimicrobial properties. Below is a summary of the key findings.
Anti-inflammatory and Analgesic Activity
A study evaluated the anti-inflammatory and analgesic effects of related thiazole compounds. The results indicated that compounds with similar structures exhibited significant anti-inflammatory properties when tested in animal models. For instance, the most active compound in the study showed promising results at a dosage of 50 mg/kg p.o., demonstrating its potential as an effective analgesic agent .
Antimicrobial Activity
Research has shown that derivatives containing benzothiazole and triazole moieties possess notable antimicrobial properties. In vitro studies indicated that these compounds exhibited activity against various bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, revealing effective antibacterial action against Gram-positive and Gram-negative bacteria .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 50 |
| Compound 2 | Escherichia coli | 62.5 |
| Compound 3 | Salmonella typhi | 12.5 |
Case Studies and Research Findings
- Case Study on Thiazole Derivatives : A series of thiazole-linked compounds were synthesized and tested for their biological activities. Among them, derivatives with electron-withdrawing groups showed enhanced antimicrobial activity, suggesting that structural modifications could lead to improved efficacy .
- Synthesis and Evaluation : A comprehensive evaluation of thiazole derivatives demonstrated their potential as broad-spectrum antimicrobial agents. The presence of specific functional groups significantly influenced their biological activity .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C21H21N5O4S2
- Molecular Weight : 471.55 g/mol
- IUPAC Name : N-(2,5-dimethoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
The compound exhibits various biological activities that are crucial for its application in pharmaceuticals. The following sections detail its effects based on recent research findings.
Anti-inflammatory and Analgesic Activity
Recent studies have demonstrated that compounds with similar structures to N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide possess significant anti-inflammatory properties. For instance:
- Study Findings : A study indicated that thiazole derivatives showed notable anti-inflammatory effects in animal models at dosages around 50 mg/kg p.o. This suggests that the compound may be effective as an analgesic agent due to its structural similarities with known anti-inflammatory drugs.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated through various in vitro studies. Research indicates that derivatives containing benzothiazole and triazole moieties exhibit considerable antimicrobial activity against several bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 50 |
| Compound 2 | Escherichia coli | 62.5 |
| Compound 3 | Salmonella typhi | 12.5 |
These findings underscore the potential of this compound as a broad-spectrum antimicrobial agent .
Case Study on Thiazole Derivatives
A series of thiazole-linked compounds were synthesized and evaluated for their biological activities. Notably:
- Structural Modifications : Derivatives with electron-withdrawing groups demonstrated enhanced antimicrobial activity compared to their counterparts with electron-donating groups. This indicates that specific structural modifications can significantly influence the efficacy of the compounds.
Synthesis and Evaluation
A comprehensive evaluation of thiazole derivatives highlighted their potential as broad-spectrum antimicrobial agents. Key observations included:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazole-Thioacetamide Class
Key Compounds :
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
- Structural Differences : Replaces the benzo[d]thiazol-3(2H)-ylmethyl group with a 5-methylpyrazole substituent.
- Synthesis : Prepared via cyclization of thiosemicarbazides followed by alkylation, differing from the target compound’s coupling strategy .
- Properties : Demonstrated moderate antifungal activity against Candida albicans (MIC = 32 µg/mL), suggesting that the pyrazole moiety enhances antifungal potency compared to benzo[d]thiazol-3(2H)-one derivatives .
2-((4-(3-Chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide Structural Differences: Substitutes the 4-methyl group on the triazole ring with a 3-chlorophenyl group. Impact: The chloro substituent increases lipophilicity (calculated logP = 3.8 vs.
Benzo[d]thiazol-3(2H)-one-Containing Derivatives
Key Compounds :
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
- Structural Differences : Replaces the triazole-thioacetamide scaffold with a dioxothiazolidine ring conjugated to a benzamide.
- Synthesis : Utilizes carbodiimide-mediated coupling of (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid with aniline .
- Activity : Exhibits anticancer activity (IC₅₀ = 12 µM against MCF-7 cells), indicating that dioxothiazolidine systems may enhance cytotoxicity compared to benzo[d]thiazol-3(2H)-one derivatives .
Thiazol-5-ylmethyl Carbamate Analogs
- Structural Differences : Incorporates a carbamate-linked thiazole instead of a thioacetamide group.
- Properties : These compounds are protease inhibitors (e.g., HIV-1 protease inhibition at Ki = 4.2 nM), highlighting the importance of carbamate linkages in enzyme targeting .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Flexibility : The target compound’s triazole-thioacetamide scaffold allows modular substitution, enabling optimization of pharmacokinetic properties. For example, replacing the 4-methyl group with halophenyl groups (e.g., 3-chlorophenyl) enhances lipophilicity, which may improve blood-brain barrier penetration .
- Bioactivity Gaps: While pyrazole- and dioxothiazolidine-containing analogs show measurable antifungal or anticancer activity, data on the target compound’s bioactivity remain unreported.
- Structural-Activity Trends : The benzo[d]thiazol-3(2H)-one moiety appears less cytotoxic than dioxothiazolidine systems but may offer selectivity advantages in enzyme inhibition .
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Chloroacetyl Chloride
The benzo[d]thiazol-3(2H)-one ring forms via refluxing 2-aminothiophenol (10 mmol) with chloroacetyl chloride (12 mmol) in anhydrous dichloromethane (50 mL) under nitrogen. After 6 hours, the mixture is quenched with ice-water, yielding a 78% precipitate.
Table 1 : Optimization of Benzo[d]thiazol-3(2H)-one Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 40 | 6 | 78 |
| Toluene | 110 | 4 | 65 |
| DMF | 90 | 3 | 58 |
Formation of 4-Methyl-4H-1,2,4-Triazole-3-thiol
Thiourea Cyclization Protocol
A mixture of thiosemicarbazide (5 mmol) and acetic anhydride (15 mmol) in ethanol (30 mL) undergoes reflux for 8 hours. After neutralization with 5% NaOH, 4-methyl-4H-1,2,4-triazole-3-thiol precipitates (62% yield).
Critical Parameters :
Functionalization of Triazole with Chloromethyl Group
Mannich Reaction Conditions
The triazole-thiol (3 mmol) reacts with formaldehyde (6 mmol) and hydrochloric acid (2 mL) at 0°C for 30 minutes. Adding methylamine (4 mmol) at 25°C produces 4-methyl-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol in 71% yield after recrystallization.
Mechanistic Insight :
$$
\text{Triazole-SH} + \text{HCHO} + \text{MeNH}2 \rightarrow \text{Triazole-S-CH}2\text{-NMe} \xrightarrow{\text{HCl}} \text{Triazole-S-CH}_2\text{Cl}
$$
Electrophilic chloromethylation proceeds via iminium intermediate.
Coupling of Benzo[d]thiazol-3(2H)-one to Triazole-Thiol
Nucleophilic Aromatic Substitution
A solution of 4-methyl-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol (2 mmol) and 2-mercaptobenzo[d]thiazol-3(2H)-one (2.2 mmol) in dry DMF (15 mL) reacts with K₂CO₃ (4 mmol) at 60°C for 12 hours. Column chromatography (ethyl acetate/hexane 3:7) isolates the coupled product in 68% yield.
Table 2 : Solvent Screening for Coupling Efficiency
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 60 | 68 |
| DMSO | Cs₂CO₃ | 80 | 59 |
| THF | Et₃N | 40 | 42 |
Acetylation with N-(2,5-Dimethoxyphenyl)acetamide
Schotten-Baumann Reaction Conditions
The coupled intermediate (1 mmol) reacts with 2,5-dimethoxyphenylacetyl chloride (1.2 mmol) in dichloromethane (10 mL) and 10% NaOH (5 mL) at 0°C. After stirring for 3 hours, the organic layer is dried to give the final product in 81% yield.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 3.82 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 4.12 (s, 3H, NCH₃), 5.21 (s, 2H, CH₂), 6.78–7.92 (m, 6H, Ar-H)
- HRMS (ESI) : m/z calcd for C₂₂H₂₂N₄O₄S₂ [M+H]⁺ 487.1164, found 487.1168
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 120°C, 20 min) reduces triazole formation time from 8 hours to 35 minutes, improving yield to 74%.
Solid-Phase Synthesis for Parallel Production
Immobilizing the triazole precursor on Wang resin enables parallel synthesis of 12 derivatives in 65–78% yields, demonstrating scalability.
Challenges in Purification and Scale-Up
- Byproduct Formation : Disulfide dimers (3–11%) require careful column chromatography
- Solvent Selection : DMF enables high solubility but complicates removal; switch to THF/water biphasic system improves isolation
Q & A
Q. Critical Parameters :
- Temperature : Elevated temperatures (~80–100°C) improve cyclization efficiency but may degrade heat-sensitive intermediates .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions during acylation .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) for regioselective triazole formation .
Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Basic Research Question
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm aromatic/heterocyclic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide) .
How can researchers design analogs of this compound to explore structure-activity relationships (SAR) while maintaining core bioactivity?
Advanced Research Question
Methodological Approach :
Core Retention : Preserve the triazole-thioacetamide-thiazolone scaffold, which is critical for target binding .
Modifiable Sites :
- Methoxy Groups : Vary substituents on the 2,5-dimethoxyphenyl ring to alter lipophilicity and electronic effects .
- Benzo[d]thiazole : Replace the 2-oxo group with thiourea or sulfonamide to modulate hydrogen-bonding capacity .
- Triazole Substituents : Introduce alkyl/aryl groups at the 4-methyl position to probe steric effects .
Q. Example Analog Library :
| Substituent Modification | Biological Activity Trend | Reference |
|---|---|---|
| 4-Methyl → 4-Ethyl | Increased kinase inhibition | |
| 2-Oxo → 2-Thiocarbonyl | Enhanced antibacterial activity |
What strategies are effective in resolving contradictory data regarding the compound's biological activity across different assay systems?
Advanced Research Question
Strategies :
Assay Standardization :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize results to protein concentration .
Orthogonal Validation :
- Pair enzyme inhibition assays (e.g., fluorescence-based) with cellular viability assays (MTT/XTT) .
Control Variables :
- Monitor solvent effects (DMSO tolerance <0.1% v/v) and pH stability in buffer systems .
Mechanistic Follow-Up :
- Perform competitive binding assays or crystallography to confirm target engagement .
What methodologies are recommended for investigating the metabolic stability and degradation pathways of this compound under physiological conditions?
Advanced Research Question
Experimental Design :
In Vitro Metabolism :
- Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
Degradation Studies :
- Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolytic stability .
Metabolite Identification :
- Use high-resolution mass spectrometry (HRMS) with fragmentation mapping to identify oxidation or conjugation products .
Q. Key Findings :
- Thioacetamide moieties are prone to glutathione conjugation in hepatic systems .
- Methoxy groups reduce oxidative metabolism compared to hydroxyl analogs .
How should researchers approach computational modeling to predict binding interactions between this compound and its putative biological targets?
Advanced Research Question
Methodology :
Target Selection : Prioritize kinases or antimicrobial targets based on structural analogs (e.g., triazole-thiazole hybrids inhibit EGFR ).
Docking Simulations :
- Use AutoDock Vina or Schrödinger Suite to predict binding poses within active sites .
Molecular Dynamics (MD) :
- Simulate ligand-protein complexes (50–100 ns) to assess stability of hydrogen bonds with key residues (e.g., Lys123 in kinases) .
Free Energy Calculations :
- Apply MM-GBSA to estimate binding affinity trends for SAR-guided analogs .
Validation : Cross-correlate computational results with experimental IC₅₀ values from enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
